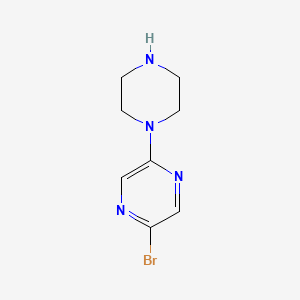

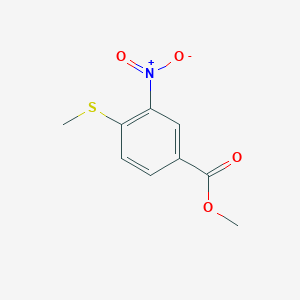

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Descripción general

Descripción

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate, also known as 3-Methyl-4-nitrobenzene-sulfonate (MNBSA), is a synthetic organic compound used in various scientific fields. It is a white solid that is soluble in water and alcohols. It is an important intermediate for the synthesis of a variety of organic compounds, and is used in the synthesis of drugs, dyes, and other compounds. MNBSA has been studied for its potential use as a therapeutic agent and as a tool for studying various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis of Intermediates for Pharmaceutical Applications

One significant application of methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate in scientific research involves its role in synthesizing intermediates for pharmaceuticals. For instance, it has been utilized in developing synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid, a critical intermediate in manufacturing cardiotonic drugs such as Sulmazole and Isomazole. This synthesis demonstrates the compound's importance in creating valuable intermediates for medical applications, highlighting its potential in the pharmaceutical industry (D. Lomov, 2019).

Contribution to Cancer Research

Furthermore, derivatives of this compound have been investigated for their selective toxicity to hypoxic cancer cells, a crucial aspect of cancer research. Specifically, certain nitrobenzyloxycarbonyl derivatives have shown significant potential in killing hypoxic cells in solid tumors, with minimal damage to aerobic cells. This property is particularly relevant for targeting the hypoxic regions of tumors, which are often more resistant to traditional therapies. The research on these derivatives underscores the compound's role in developing new cancer treatments, offering a promising avenue for therapeutic intervention (K. Shyam et al., 1999).

Propiedades

IUPAC Name |

methyl 4-methylsulfanyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFKUEQFNLAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611224 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51919-71-2 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)